molecular formula C9H18N2O2 B2708148 [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol CAS No. 2193052-03-6

[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol

Cat. No.: B2708148
CAS No.: 2193052-03-6
M. Wt: 186.255
InChI Key: BNHSZQMAMVRWTA-BDAKNGLRSA-N
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Description

[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,1-c]morpholine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,1-c]morpholine core, followed by functionalization to introduce the aminomethyl and hydroxymethyl groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[2,1-c]morpholine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the aminomethyl group via reductive amination and the hydroxymethyl group through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly for its potential effects on neurological or metabolic pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol: shares structural similarities with other pyrrolo[2,1-c]morpholine derivatives.

    This compound: can be compared to compounds like [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]ethanol, which has a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(4S,8aR)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHSZQMAMVRWTA-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC[C@](N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193052-03-6
Record name [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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